Letrozole N-Oxide

Forced degradation Oxidative stress Impurity profiling

Letrozole N-Oxide is the definitive reference standard for identifying and quantifying the primary oxidative degradation product of Letrozole. Its unique formation via triazole N2-oxidation, distinct chromatographic retention (RT 7.34 min), and classification as non-mutagenic under ICH M7(R2) make it indispensable for ANDA submissions. Unlike generic alternatives, this standard provides baseline separation from Letrozole (RT 9.12 min) and other related substances, ensuring the specificity, linearity, and accuracy required for stability-indicating HPLC method validation per ICH Q1A(R2). Supplied with a comprehensive Certificate of Analysis including HPLC, NMR, MS, and IR data for direct traceability to USP/EP monographs.

Molecular Formula C17H11N5O
Molecular Weight 301.30 g/mol
Cat. No. B13861124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetrozole N-Oxide
Molecular FormulaC17H11N5O
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=[N+](C=N3)[O-]
InChIInChI=1S/C17H11N5O/c18-9-13-1-5-15(6-2-13)17(22-12-21(23)11-20-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
InChIKeyWFCVBKHVPWAUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Letrozole N-Oxide: A Critical Reference Standard and Degradation Product for Pharmaceutical Quality Control


Letrozole N-Oxide, chemically 1-(bis(4-cyanophenyl)methyl)-1H-1,2,4-triazole 2-oxide, is a well-characterized oxidative degradation product of the third-generation aromatase inhibitor letrozole [1]. It is primarily produced under oxidative stress conditions and is commonly used as a pharmaceutical impurity reference standard for analytical method development, method validation, and quality-controlled applications during the manufacturing and stability testing of letrozole active pharmaceutical ingredient and finished dosage forms [2]. Its full characterization includes NMR, MS, and HPLC purity data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards such as USP and EP.

Why Generic Impurity Standards Cannot Substitute for Letrozole N-Oxide in Regulated Analytical Workflows


Although several letrozole-related impurities and degradation products exist—including the carbinol metabolite (CGP 44645), the diacid and diamide hydrolysis products (DBO, DBA), and the positional isomer letrozole EP Impurity A—Letrozole N-Oxide is uniquely characterized by its formation pathway through triazole N2-oxidation under oxidative conditions [1]. Its distinct chromatographic retention behavior (RT 7.34 min under specified HPLC conditions) relative to letrozole (RT 9.12 min) and other degradation products (DBA RT 6.22 min, DBO RT 5.81 min) necessitates the use of an authentic, fully characterized reference standard for accurate peak identification and quantification [1]. Furthermore, in-silico genotoxicity assessment according to ICH M7(R2) guidelines has classified Letrozole N-Oxide differently from several other related substances that were identified as structurally alerting for mutagenicity, underscoring the importance of using the specific impurity standard rather than a generic alternative [2].

Quantitative Evidence Guide: How Letrozole N-Oxide Differentiates from Closest Analogs and Alternatives


Oxidative Degradation Pathway Specificity: N2-Oxide Formation vs. Alternative Degradation Routes

Under oxidative conditions (H₂O₂), letrozole degrades via a first-order reaction to form exclusively the N2-oxide derivative (Letrozole N-Oxide), whereas under acidic or basic hydrolytic conditions, the diamide (DBA) and diacid (DBO) products are formed [1]. This pathway specificity provides a direct link between the compound and oxidative degradation mechanisms, distinguishing it from hydrolysis-derived impurities.

Forced degradation Oxidative stress Impurity profiling

Degradation Kinetics: pH-Dependent Rate Constants for Letrozole N-Oxide Formation

The rate constant for oxidative degradation of letrozole to Letrozole N-Oxide at pH 7 (H₂O₂) is 0.106 ± 0.024 × 10⁻⁵ s⁻¹, which is approximately 26-fold higher than the rate constant at pH 1 (0.004 ± 0.001 × 10⁻⁵ s⁻¹) [1]. This pH-dependence is distinct from the hydrolytic degradation pathways, where basic pH (pH 12) accelerates degradation with rate constants of 5.63 × 10⁻⁵ s⁻¹ (initial) and 0.74 × 10⁻⁵ s⁻¹ (secondary) leading to hydrolysis products rather than N-oxide [1].

Reaction kinetics pH-dependent stability MCR-ALS

Aromatase Binding Affinity: Letrozole N-Oxide Shows More Favorable Docking Energy than Parent Letrozole

Molecular docking simulations using AutoDock Vina with the human aromatase crystal structure (PDB: 5JKV) demonstrated that Letrozole N-Oxide (LNO) accommodates into the enzyme active site with binding energies ranging from −8.2 to −8.3 kcal/mol, which are slightly more favorable than the parent compound letrozole (−7.9 kcal/mol) [1]. LNO forms an additional hydrogen bond between Arg115 and one of its cyano groups, a contact not observed in the letrozole-aromatase complex [1].

Molecular docking Aromatase inhibition Binding energy

Chromatographic Differentiation: Unique HPLC Retention Time Enables Baseline Separation from Letrozole and Other Degradation Products

Under validated HPLC-DAD conditions (C18 column, gradient elution), Letrozole N-Oxide elutes at a retention time of 7.34 min, which is clearly resolved from letrozole (RT 9.12 min), the diamide degradation product DBA (RT 6.22 min), and the diacid degradation product DBO (RT 5.81 min) [1]. This unique retention time allows for unambiguous identification and quantification of the N-oxide impurity in the presence of other related substances.

HPLC-DAD Retention time Impurity resolution

In-Silico Genotoxicity Classification: Letrozole N-Oxide Assessed as Non-Mutagenic, Unlike Certain Other Related Substances

In a comprehensive study of 27 letrozole-related substances identified by LC-Q-TOF/MS, in-silico genotoxicity assessment according to ICH M7(R2) guidelines classified Letrozole N-Oxide as non-mutagenic, whereas four other related substances were identified as structurally alerting for potential mutagenicity [1]. This differential classification is critical for setting appropriate impurity limits in drug specifications.

Genotoxicity ICH M7 In-silico prediction

Structural Regioisomer Differentiation: Position 2 N-Oxide vs. Position 4 N-Oxide

Two regioisomeric N-oxides of letrozole are possible: the 1-(bis(4-cyanophenyl)methyl)-1H-1,2,4-triazole 2-oxide (Letrozole N-Oxide) and the corresponding 4-oxide regioisomer [1][2]. The 2-oxide is the product formed under oxidative forced degradation conditions and is the impurity relevant to drug substance stability, whereas the 4-oxide is a structural isomer with distinct spectral properties [2]. Full spectroscopic characterization (NMR, IR, MS) is required to unambiguously confirm the identity of the 2-oxide reference standard, as supplied with detailed Certificates of Analysis by reputable vendors.

Regioisomer Structural characterization N-oxide isomer

Recommended Application Scenarios for Letrozole N-Oxide Based on Differential Evidence


Forced Degradation (Oxidative Stress) Studies for Letrozole Drug Substance and Drug Product Stability

Letrozole N-Oxide is the primary marker of oxidative degradation of letrozole, formed with a rate constant of 0.106 × 10⁻⁵ s⁻¹ at pH 7 (H₂O₂) [1]. It is the recommended reference standard for identifying and quantifying the N-oxide peak in forced degradation samples, enabling regulatory compliance with ICH Q1A(R2) stability testing requirements. Its chromatographic separation from letrozole and other degradation products (RT 7.34 min vs. LTZ 9.12 min, DBA 6.22 min, DBO 5.81 min) allows for specific quantification [1].

Development and Validation of Stability-Indicating HPLC Methods for Letrozole Finished Dosage Forms

The unique retention time (7.34 min) and spectral properties of Letrozole N-Oxide enable its use as a system suitability marker and as a reference standard for linearity, accuracy, and precision validation of stability-indicating HPLC methods [1]. Its baseline separation from letrozole and other related substances ensures method specificity, a critical parameter for ANDA submission method validation.

Impurity Qualification and Genotoxicity Risk Assessment in Generic Drug Applications (ANDA)

Letrozole N-Oxide has been assessed as non-mutagenic in ICH M7(R2)-compliant in-silico models, differentiating it from four other letrozole-related substances that carry structural alerts for mutagenicity [2]. This classification supports the use of the ICH Q3B qualification threshold for this impurity in ANDA submissions, simplifying the toxicological qualification package compared to mutagenic impurities.

Pharmacopeial Reference Standard Traceability and Batch Release Testing

Letrozole N-Oxide reference standards supplied with comprehensive Certificates of Analysis (including HPLC purity, NMR, MS, and IR characterization) enable direct traceability against USP or EP pharmacopeial standards [3]. This supports the use of Letrozole N-Oxide as a secondary reference standard in quality control laboratories for batch release testing of letrozole API and drug products.

Quote Request

Request a Quote for Letrozole N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.